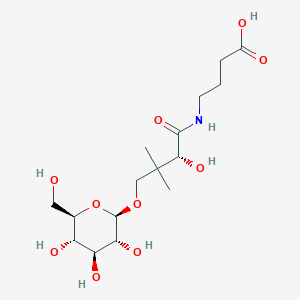
Hopantenic acid glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hopantenic acid glucoside, also known as pantogam or hopantenate, is a water-soluble derivative of hopantenic acid. It is a nootropic drug that is widely used in Russia and other European countries to enhance cognitive function, reduce anxiety and depression, and improve memory. Hopantenic acid glucoside has been the subject of numerous scientific studies, which have investigated its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism of Action
The exact mechanism of action of hopantenic acid glucoside is not fully understood. However, it is believed to act as a GABA agonist, which enhances the activity of the neurotransmitter GABA in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity and reducing anxiety. By enhancing GABA activity, hopantenic acid glucoside may reduce anxiety and enhance cognitive function.
Biochemical and Physiological Effects:
Hopantenic acid glucoside has been shown to have a number of biochemical and physiological effects. It has been shown to increase the synthesis of phospholipids, which are essential components of cell membranes. It also increases the activity of acetylcholine, a neurotransmitter that is involved in learning and memory. In addition, hopantenic acid glucoside has been shown to increase the levels of ATP, the primary energy source for cells.
Advantages and Limitations for Lab Experiments
Hopantenic acid glucoside has several advantages for lab experiments. It is highly soluble in water, which makes it easy to administer to animals. It is also relatively safe and has few side effects. However, hopantenic acid glucoside has some limitations. It has a short half-life, which means that it is rapidly metabolized and excreted from the body. This can make it difficult to maintain a consistent level of hopantenic acid glucoside in the body during experiments.
Future Directions
There are several future directions for research on hopantenic acid glucoside. One area of interest is its potential therapeutic effects on neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as a cognitive enhancer in healthy individuals. Additionally, further research is needed to fully understand the mechanism of action of hopantenic acid glucoside and its effects on various biochemical and physiological processes in the body.
Conclusion:
In conclusion, hopantenic acid glucoside is a nootropic drug that has been extensively studied for its neuroprotective and cognitive-enhancing properties. It is synthesized by the reaction of hopantenic acid with glucose and has been shown to improve memory, attention, and learning in both animals and humans. Hopantenic acid glucoside has several advantages for lab experiments, but also has some limitations. Future research is needed to fully understand its potential therapeutic effects and mechanism of action.
Synthesis Methods
Hopantenic acid glucoside is synthesized by the reaction of hopantenic acid with glucose. The reaction takes place in the presence of a catalyst, such as hydrochloric acid or sulfuric acid. The resulting product is a white crystalline powder that is highly soluble in water.
Scientific Research Applications
Hopantenic acid glucoside has been extensively studied for its neuroprotective and cognitive-enhancing properties. It has been shown to improve memory, attention, and learning in both animals and humans. In addition, hopantenic acid glucoside has been investigated for its potential therapeutic effects on various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy.
properties
CAS RN |
106083-70-9 |
|---|---|
Product Name |
Hopantenic acid glucoside |
Molecular Formula |
C16H29NO10 |
Molecular Weight |
395.4 g/mol |
IUPAC Name |
4-[[(2R)-2-hydroxy-3,3-dimethyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanoyl]amino]butanoic acid |
InChI |
InChI=1S/C16H29NO10/c1-16(2,13(24)14(25)17-5-3-4-9(19)20)7-26-15-12(23)11(22)10(21)8(6-18)27-15/h8,10-13,15,18,21-24H,3-7H2,1-2H3,(H,17,25)(H,19,20)/t8-,10-,11+,12-,13+,15-/m1/s1 |
InChI Key |
FFLBVZWAGYJUDM-ZCBWMVENSA-N |
Isomeric SMILES |
CC(C)(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@H](C(=O)NCCCC(=O)O)O |
SMILES |
CC(C)(COC1C(C(C(C(O1)CO)O)O)O)C(C(=O)NCCCC(=O)O)O |
Canonical SMILES |
CC(C)(COC1C(C(C(C(O1)CO)O)O)O)C(C(=O)NCCCC(=O)O)O |
Other CAS RN |
106083-70-9 |
synonyms |
4'-O-(beta-D-glucopyranosyl)-D-hopantenic acid HOPA beta-glucoside hopantenic acid glucoside |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



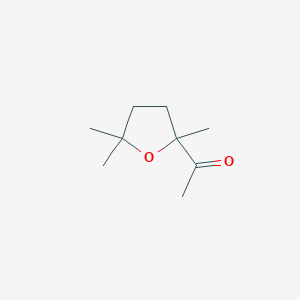

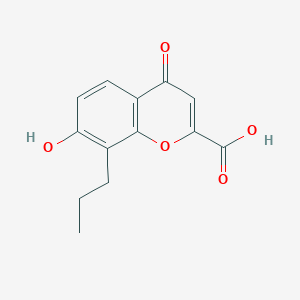



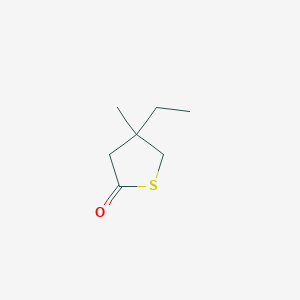
![N-[2-(4-Pyridinyl)ethyl]propanamide](/img/structure/B24807.png)


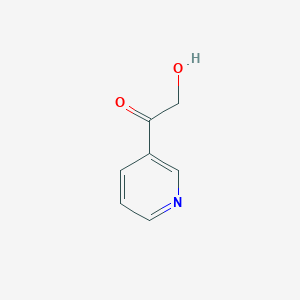
![Methyl 3-[3-(aminomethyl)phenyl]propanoate](/img/structure/B24812.png)
![6-Benzyl-1-oxa-6-azaspiro[2.5]octane](/img/structure/B24816.png)
